N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-4-(thiophen-2-yl)-1,3-thiazole-2-carboxamide
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Description
N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-4-(thiophen-2-yl)-1,3-thiazole-2-carboxamide is a useful research compound. Its molecular formula is C18H16N4O2S2 and its molecular weight is 384.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.07146811 g/mol and the complexity rating of the compound is 535. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
The exact mode of action of F6562-2653 is currently unknown due to the lack of specific information on its primary targets. It’s known that the compound contains a pyrrolidine ring , which is a common structural feature in many biologically active compounds . This suggests that F6562-2653 may interact with its targets in a similar manner to other pyrrolidine-containing compounds.
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s challenging to accurately summarize the biochemical pathways affected by F6562-2653. Compounds containing a pyrrolidine ring have been found to be involved in a wide range of biological activities , suggesting that F6562-2653 could potentially affect multiple biochemical pathways.
Properties
IUPAC Name |
N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-4-thiophen-2-yl-1,3-thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S2/c23-16-4-1-7-22(16)15-9-12(5-6-19-15)10-20-17(24)18-21-13(11-26-18)14-3-2-8-25-14/h2-3,5-6,8-9,11H,1,4,7,10H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNOQAFCYBEOGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=NC(=CS3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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